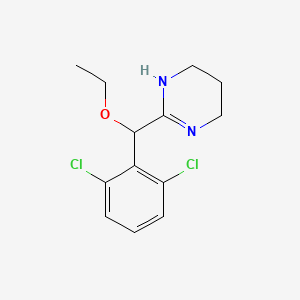
3,4,5,6-Tetrahydro-2-(2,6-dichloro-alpha-ethoxybenzyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5,6-Tetrahydro-2-(2,6-dichloro-alpha-ethoxybenzyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of a dichloroethoxybenzyl group attached to the pyrimidine ring, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetrahydro-2-(2,6-dichloro-alpha-ethoxybenzyl)pyrimidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2,6-dichlorobenzyl chloride with ethoxyamine to form the intermediate, which is then cyclized with a suitable pyrimidine precursor under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,5,6-Tetrahydro-2-(2,6-dichloro-alpha-ethoxybenzyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
3,4,5,6-Tetrahydro-2-(2,6-dichloro-alpha-ethoxybenzyl)pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as an anticancer or anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3,4,5,6-Tetrahydro-2-(2,6-dichloro-alpha-ethoxybenzyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA synthesis by targeting specific enzymes involved in nucleotide metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trichloropyrimidine: Another pyrimidine derivative with similar chemical properties.
2,6-Dichlorobenzylamine: Shares the dichlorobenzyl group but differs in the core structure.
Ethoxybenzylamine: Contains the ethoxybenzyl group but lacks the pyrimidine ring.
Uniqueness
3,4,5,6-Tetrahydro-2-(2,6-dichloro-alpha-ethoxybenzyl)pyrimidine is unique due to the combination of the pyrimidine ring with the dichloroethoxybenzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
33235-85-7 |
|---|---|
Molekularformel |
C13H16Cl2N2O |
Molekulargewicht |
287.18 g/mol |
IUPAC-Name |
2-[(2,6-dichlorophenyl)-ethoxymethyl]-1,4,5,6-tetrahydropyrimidine |
InChI |
InChI=1S/C13H16Cl2N2O/c1-2-18-12(13-16-7-4-8-17-13)11-9(14)5-3-6-10(11)15/h3,5-6,12H,2,4,7-8H2,1H3,(H,16,17) |
InChI-Schlüssel |
YNBCYQOZRYKLMD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C1=C(C=CC=C1Cl)Cl)C2=NCCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


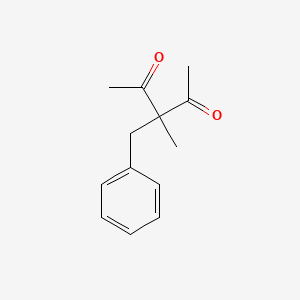
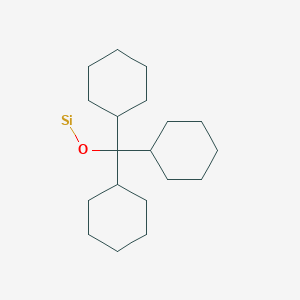
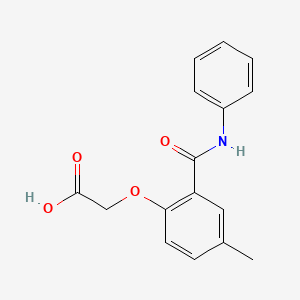
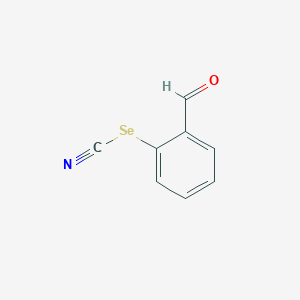
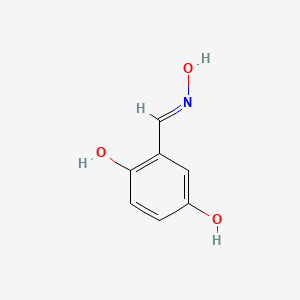
![1-[[4-(Piperidin-1-ylmethyl)phenyl]methyl]piperidine](/img/structure/B14679582.png)
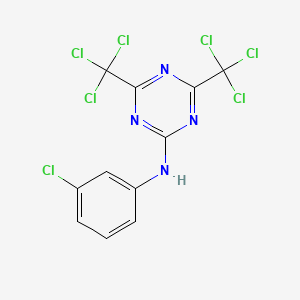
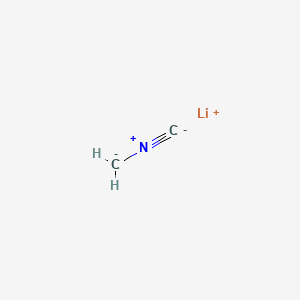
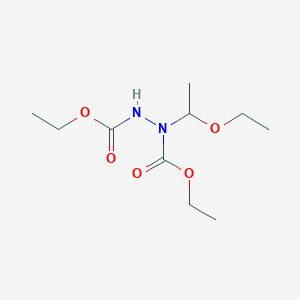
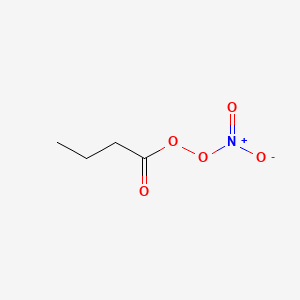
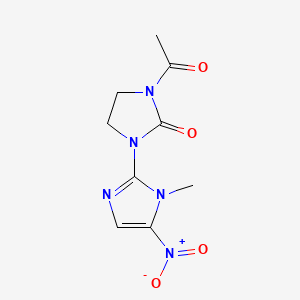
![N-[3-Bromo-4-(propan-2-yl)phenyl]-N'-methylurea](/img/structure/B14679612.png)
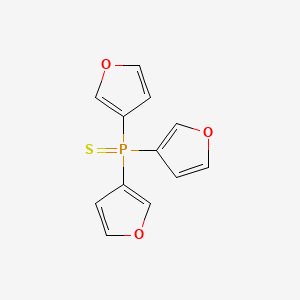
![2-[2-(1,4-Dioxaspiro[4.4]non-6-yl)ethyl]-4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazine](/img/structure/B14679629.png)
